Butyl butyrate
Overview
Description
Butyl butyrate, also known as butyl butanoate, is an organic compound that belongs to the ester family. It is formed by the condensation of butyric acid and butanol. This compound is a clear, colorless liquid that is insoluble in water but miscible with ethanol and diethyl ether. This compound is known for its pleasant fruity aroma, which is similar to that of pineapple. It is naturally found in various fruits such as apples, bananas, berries, pears, plums, and strawberries .
Scientific Research Applications
Butyl butyrate has a wide range of applications in various fields:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and microbial fermentation processes.
Medicine: this compound is investigated for its potential therapeutic effects and its role in drug delivery systems.
Industry: It is widely used in the food and beverage industry as a flavoring agent, in the cosmetic industry for its fragrance, and in the production of biofuels due to its compatibility with gasoline and diesel
Mechanism of Action
Target of Action
Butyl butyrate, also known as butyl butanoate, is an organic compound that is an ester formed by the condensation of butyric acid and n-butanol . It primarily targets G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. HDACs are enzymes that remove acetyl groups from histone tails, thereby regulating gene expression .
Mode of Action
This compound interacts with its targets in several ways. It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via GPCRs . It also acts as an epigenetic regulator by inhibiting HDAC, leading to up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Biochemical Pathways
This compound can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . In addition, E. coli strains have been engineered to produce this compound . The acetyl-coenzyme A (CoA) pathway is the most prevalent pathway for butyrate production, followed by the lysine pathway .
Pharmacokinetics
This compound is a clear, colorless liquid that is insoluble in water, but miscible with ethanol and diethyl ether . Its refractive index is 1.406 at 20 °C . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to ameliorate obesity, diabetes, and kidney diseases . It also has a role in regulating gene expression through its action on HDAC .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its synthesis can be affected by the presence of water, which can lead to hydrolysis at ambient temperature . Moreover, its use in the flavor industry to create sweet fruity flavors that are similar to that of pineapple suggests that it may interact with other compounds in the environment to produce its characteristic aroma .
Safety and Hazards
Future Directions
Microbial production of butyl butyrate is an emerging alternative approach for microbial esters biosynthesis . This approach is considered more environmentally friendly compared to chemical synthesis . A new trend is developing cognate microbial consortium for this compound production . This may be extended to the biosynthesis of other short-chain esters, such as ethyl acetate and butyl lactate .
Biochemical Analysis
Biochemical Properties
Butyl butyrate can be synthesized by reacting butanoic acid with n-butanol in the presence of an acid catalyst . In the field of biotechnology, microbial esters biosynthesis is emerging as an alternative approach for the production of this compound . This process involves the use of a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .
Cellular Effects
It is known that esters, including this compound, can influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from butyrate and butanol. This process can be catalyzed by lipases and alcohol acyltransferases (AATs) in microorganisms . The resulting this compound can then interact with various biomolecules in the cell .
Temporal Effects in Laboratory Settings
It is known that this compound can be produced from glucose or other sugars in one pot .
Metabolic Pathways
This compound is involved in the metabolic pathway of ester biosynthesis, where it is synthesized from butyrate and butanol. This process can be catalyzed by lipases and alcohol acyltransferases (AATs) in microorganisms .
Subcellular Localization
It is known that esters, including this compound, can interact with various biomolecules in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl butyrate can be synthesized through the acid-catalyzed esterification of butyric acid with butanol. This reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. This method involves the use of microorganisms such as Clostridium species that naturally produce butanol and butyrate. The esterification process is facilitated by the presence of lipase enzymes, which catalyze the reaction between butanol and butyrate .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or bases to yield butyric acid and butanol.
Oxidation: It can react with strong oxidizing agents to form butyric acid and other oxidation products.
Substitution: this compound can participate in ester-amide exchange reactions to form amides.
Common Reagents and Conditions:
Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid.
Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Hydrolysis: Butyric acid and butanol.
Oxidation: Butyric acid and other oxidation products.
Substitution: Amides and other substituted products.
Comparison with Similar Compounds
Butyl butyrate is similar to other esters such as ethyl butyrate, methyl butyrate, and propyl butyrate. it is unique in its higher molecular weight and distinct fruity aroma. The following are some similar compounds:
Ethyl Butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.
Methyl Butyrate: Has a fruity odor, used in perfumes and as a solvent.
Propyl Butyrate: Also has a fruity scent, used in flavorings and as a plasticizer
This compound stands out due to its higher boiling point and its broader range of applications in various industries.
Properties
IUPAC Name |
butyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYJHCZDLZNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041702 | |
Record name | Butyric acid n-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin., Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [CHRIS] Colorless liquid with an odor like pineapple; [Acros Organics MSDS], colourless liquid with a fruity, pineapple-like odour on dilution, A colorless liquid. | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
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Record name | Butanoic acid, butyl ester | |
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Record name | n-Butyl n-butyrate | |
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Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
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Boiling Point |
332 °F at 760 mmHg (USCG, 1999), 166.00 °C. @ 760.00 mm Hg, 332 °F | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
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Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
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Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
128 °F (USCG, 1999), 128 °F | |
Record name | BUTYL BUTYRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTYL BUTYRATE | |
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Solubility |
0.5 mg/mL at 20 °C, miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water, 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
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Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
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Density |
0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.867-0.871, 0.872 | |
Record name | BUTYL BUTYRATE | |
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Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
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Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
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Vapor Pressure |
10.34 mmHg (USCG, 1999), 1.81 [mmHg], 10.34 mmHg | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Butyl n-butyrate | |
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Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
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CAS No. |
109-21-7 | |
Record name | BUTYL BUTYRATE | |
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Record name | Butyl butyrate | |
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Record name | n-Butyl n-butyrate | |
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Record name | Butanoic acid, butyl ester | |
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Record name | Butyric acid n-butyl ester | |
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Record name | Butyl butyrate | |
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Record name | BUTYL BUTYRATE | |
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Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BUTYL BUTYRATE | |
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URL | https://www.osha.gov/chemicaldata/842 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-133 °F (USCG, 1999), -91.5 °C, -133 °F | |
Record name | BUTYL BUTYRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/10702 | |
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Record name | Butyl butyrate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
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Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods for producing butyl butyrate?
A1: this compound can be produced via various methods:
- Chemical Synthesis: Traditional methods utilize strong acid catalysts like sulfuric acid to esterify butyric acid with butanol. []
- Enzymatic Synthesis: This eco-friendly approach employs lipases as biocatalysts for esterification. Various lipases from sources like Candida rugosa, Aspergillus niger, and Thermomyces lanuginosus have been successfully used. [, , , , , ]
- Microbial Fermentation: Engineered microbial consortia can produce this compound directly from glucose through fermentation, often coupled with in situ esterification using lipases. [, , ]
- Dehydrogenative Coupling: This method utilizes copper-based catalysts like CuO/ZrO2 to produce a mixture of butanol and this compound directly from butanol. []
Q2: How can the esterification reaction be optimized for higher this compound yield?
A2: Several factors influence the yield of this compound during esterification:
- Catalyst: Using efficient heterogeneous catalysts like sulfonated char from Miscanthus x giganteus or solid superacids like SO42-/TiO2-La2O3 can enhance yield and offer environmental benefits over homogeneous catalysts. [, , ]
- Reaction Conditions: Optimization of parameters such as temperature, molar ratio of reactants (butanol:butyric acid), catalyst loading, and reaction time are crucial. [, , , , , , ]
- Solvent System: Utilizing supercritical carbon dioxide (ScCO2) as a solvent can enhance reaction rates and facilitate downstream processing. []
- In Situ Product Removal: Employing techniques like extractive fermentation, where the produced this compound is simultaneously extracted into a separate phase (e.g., using hexadecane or oleyl alcohol), can alleviate product inhibition and improve yield. [, , , ]
Q3: Can this compound be produced directly from renewable resources?
A3: Yes, research has demonstrated the direct production of this compound from renewable resources:
- Lignocellulose: A microbial consortium consisting of Clostridium acetobutylicum, Clostridium tyrobutyricum, Escherichia coli expressing a lipase, and Trichoderma asperellum was able to produce this compound from microcrystalline cellulose without the need for exogenous precursors or lipases. []
- Shrimp Shell Waste: Clostridium tyrobutyricum engineered with a butanol synthesis pathway, coupled with lipase supplementation, successfully produced this compound using xylose and shrimp shell waste as carbon and nitrogen sources, respectively. []
Q4: Can waste materials be utilized for this compound production?
A4: Yes, waste material utilization presents a sustainable approach:
- Waste Acid from Cellulose Acetate Butyrate Production: This waste, rich in butyric acid, can be directly used for this compound synthesis through extraction followed by reactive distillation with butanol. []
- Waste Alkali Liquor from Octanol Production: This waste can be utilized as a raw material, along with chlorine butane, to produce this compound using phase-transfer catalysis (PTC) technology. []
Q5: What is the significance of this compound's physicochemical properties?
A5: this compound's physicochemical properties dictate its applications:
- Pleasant Odor: Its pineapple-like aroma makes it valuable in food and fragrance industries. [, , ]
- Solvent Properties: It acts as an effective solvent in various industrial processes. []
- Fuel Properties: It exhibits favorable properties as a biofuel or fuel additive, particularly its compatibility with existing fuels like gasoline, diesel, and aviation kerosene. [, , , , , ]
Q6: How do the properties of this compound affect its atomization characteristics as a fuel?
A6: The atomization of this compound, crucial for its combustion efficiency in engines, is influenced by its physicochemical properties:
- Viscosity: Compared to Jet A-1 aviation kerosene, this compound's lower viscosity allows for faster droplet formation during atomization, potentially leading to more efficient combustion. []
Q7: How does the structure of this compound influence its attraction to insects?
A7: this compound, along with other volatile compounds, plays a crucial role in attracting insects like yellowjackets:
- Chemical Structure: Its specific chemical structure contributes to its attractiveness to species like Vespula germanica and Vespula pensylvanica. The presence of acetic acid enhances the attraction, suggesting a food-finding behavior response. []
Q8: What analytical techniques are employed to characterize this compound?
A8: Various analytical techniques are used for characterization:
- Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) confirms the formation of this compound by identifying characteristic functional groups. []
- Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detector (FID) is used to analyze reaction mixtures, identify this compound, and quantify its yield. [, , ]
- Mass Spectrometry: Analysis of the mass spectrum of this compound provides insights into its fragmentation patterns and aids in its identification. []
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